molecular formula C19H24O2Si B1624859 (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde CAS No. 87696-33-1

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde

Cat. No.: B1624859
CAS No.: 87696-33-1
M. Wt: 312.5 g/mol
InChI Key: RRMPJLZPEZKPND-INIZCTEOSA-N
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Description

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is an organic compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a propionaldehyde moiety. This compound is of interest in organic synthesis due to its unique reactivity and the stability conferred by the TBDPS group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction proceeds under mild conditions, often at room temperature, to yield the protected alcohol. Subsequent oxidation of the alcohol to the aldehyde can be achieved using reagents like Dess-Martin periodinane or Swern oxidation conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The TBDPS group can be selectively removed under mild acidic conditions, such as with tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Tetrabutylammonium fluoride (TBAF).

Major Products Formed

    Oxidation: (S)-2-(tert-Butyldiphenylsilanyloxy)propionic acid.

    Reduction: (S)-2-(tert-Butyldiphenylsilanyloxy)propanol.

    Substitution: Removal of the TBDPS group yields the free alcohol or aldehyde.

Scientific Research Applications

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of chiral compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Used in the production of fine chemicals and as a protecting group in the synthesis of sensitive molecules.

Mechanism of Action

The mechanism of action of (S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde primarily involves its role as a protecting group. The TBDPS group stabilizes the molecule by preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(tert-Butyldimethylsilanyloxy)propionaldehyde: Similar protecting group but with dimethyl instead of diphenyl groups.

    (S)-2-(tert-Butyldiphenylsilanyloxy)ethanol: Similar structure but with an alcohol instead of an aldehyde group.

    (S)-2-(tert-Butyldiphenylsilanyloxy)acetic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.

Uniqueness

(S)-2-(tert-Butyldiphenylsilanyloxy)propionaldehyde is unique due to the combination of the TBDPS protecting group and the propionaldehyde moiety. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2S)-2-[tert-butyl(diphenyl)silyl]oxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2Si/c1-16(15-20)21-22(19(2,3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMPJLZPEZKPND-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445528
Record name (2S)-2-{[tert-Butyl(diphenyl)silyl]oxy}propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87696-33-1
Record name (2S)-2-{[tert-Butyl(diphenyl)silyl]oxy}propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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